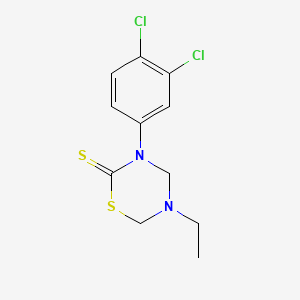
Acetic acid--2,4,6-trimethylphenol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–2,4,6-trimethylphenol (1/1) is a chemical compound formed by the combination of acetic acid and 2,4,6-trimethylphenol in a 1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,4,6-trimethylphenol typically involves the esterification of 2,4,6-trimethylphenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2,4,6-trimethylphenol can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.
化学反应分析
Types of Reactions
Acetic acid–2,4,6-trimethylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifloaluminate ionic liquids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,4,6-trimethyl-1,4-benzoquinone
Reduction: 2,4,6-trimethylhydroquinone
Substitution: Various alkylated or acylated derivatives of 2,4,6-trimethylphenol
科学研究应用
Acetic acid–2,4,6-trimethylphenol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid–2,4,6-trimethylphenol involves its interaction with various molecular targets and pathways. For example, in its role as a precursor to vitamin E, the compound undergoes oxidation to form 2,4,6-trimethyl-1,4-benzoquinone, which is then further processed to produce vitamin E. The antioxidant properties of vitamin E help protect cells from oxidative damage by neutralizing free radicals .
相似化合物的比较
Similar Compounds
2,4,6-Trimethylphenol: The parent compound, which lacks the acetic acid moiety.
2,3,6-Trimethylphenol: A structural isomer with different substitution patterns on the phenol ring.
2,4,6-Trinitrophenol: A nitro-substituted derivative with significantly different chemical properties.
Uniqueness
Acetic acid–2,4,6-trimethylphenol is unique due to its combination of acetic acid and 2,4,6-trimethylphenol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, particularly in the production of vitamin E and other bioactive compounds .
属性
CAS 编号 |
19082-49-6 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC 名称 |
acetic acid;2,4,6-trimethylphenol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
InChI 键 |
UQWGYFXOPOJLOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)O)C.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)







![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)



![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
